1-Methylbutyl acrylate
CAS No.: 51575-80-5
Cat. No.: VC3889197
Molecular Formula: C8H14O2
Molecular Weight: 142.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 51575-80-5 |
---|---|
Molecular Formula | C8H14O2 |
Molecular Weight | 142.2 g/mol |
IUPAC Name | pentan-2-yl prop-2-enoate |
Standard InChI | InChI=1S/C8H14O2/c1-4-6-7(3)10-8(9)5-2/h5,7H,2,4,6H2,1,3H3 |
Standard InChI Key | RNGPDYJPLDLVJI-UHFFFAOYSA-N |
SMILES | CCCC(C)OC(=O)C=C |
Canonical SMILES | CCCC(C)OC(=O)C=C |
Introduction
Structural and Molecular Characteristics
1-Methylbutyl acrylate belongs to the acrylate ester family, featuring a vinyl group adjacent to an ester moiety. The compound’s structure comprises an acrylate group (CH₂=CHCOO−) bonded to a 1-methylbutyl chain, conferring both hydrophobicity and reactivity.
Molecular Formula and Synonyms
The compound’s molecular formula, C₈H₁₄O₂, corresponds to a molecular weight of 142.20 g/mol . Key synonyms include:
Structural Analysis
The 2D and 3D conformational models reveal a flexible aliphatic chain with rotational freedom around the ester linkage. This flexibility influences its solubility in organic solvents and compatibility with polymerization initiators .
Property | Value | Source |
---|---|---|
Molecular Formula | C₈H₁₄O₂ | PubChem |
Molecular Weight | 142.20 g/mol | PubChem |
CAS Registry Number | 51575-80-5 | Parchem |
Synthesis and Production
The industrial synthesis of 1-methylbutyl acrylate parallels methodologies used for analogous acrylates, leveraging esterification and transesterification reactions.
Esterification of Acrylic Acid
A common route involves the acid-catalyzed esterification of acrylic acid with 1-methylbutanol. Sulfuric acid or p-toluenesulfonic acid typically catalyze this reaction, which proceeds via nucleophilic acyl substitution :
This exothermic reaction requires temperature control to prevent premature polymerization .
Transesterification
Alternative methods employ transesterification of methyl acrylate with 1-methylbutanol, facilitated by removing methanol as an azeotrope. This approach avoids handling corrosive acids and improves yield .
Physical and Chemical Properties
1-Methylbutyl acrylate’s properties are critical for its handling and application in industrial processes.
Physical Properties
-
Boiling Point: Estimated at 160–170°C (extrapolated from analogous acrylates) .
-
Solubility: Miscible with organic solvents (e.g., toluene, ethanol); immiscible with water .
Reactivity and Stability
The compound’s α,β-unsaturated ester group renders it prone to radical-initiated polymerization. Inhibitors such as hydroquinone (50–100 ppm) are added to stabilize commercial samples . It reacts violently with oxidizing agents (e.g., peroxides, chlorates) and strong acids/bases, necessitating inert storage conditions .
Hazard | Precautionary Measure | Source |
---|---|---|
Polymerization risk | Store with inhibitors (e.g., hydroquinone) | PubChem |
Flammability | Keep away from ignition sources | NJ.gov |
Industrial Applications
1-Methylbutyl acrylate’s applications derive from its polymer-forming capabilities and chemical versatility.
Polymer Production
As a monomer, it copolymerizes with styrene, vinyl acetate, and other acrylates to form polymers with tailored glass transition temperatures (Tg) and mechanical properties. These polymers are integral to:
-
Adhesives: Pressure-sensitive adhesives benefit from its balance of tack and cohesion .
-
Coatings: UV-curable coatings leverage its rapid polymerization kinetics .
Specialty Chemicals
The compound serves as a precursor in synthesizing plasticizers and surfactants, where its hydrophobic chain enhances compatibility with nonpolar matrices .
Polymerization Kinetics and Solvent Effects
Recent studies on methyl acrylate polymerization provide insights applicable to 1-methylbutyl acrylate. In polar solvents like ethanol/water mixtures, propagation rates increase due to reduced chain transfer reactions . Deuterated solvents further suppress hydrogen abstraction, elevating molar masses by up to an order of magnitude .
Mechanistic Modeling
A 2022 study modeled methyl acrylate polymerization, incorporating backbiting, solvent viscosity effects, and initiator efficiency. This model accurately predicts conversion rates and branching levels, offering a framework for optimizing 1-methylbutyl acrylate processes .
Regulatory and Environmental Considerations
The compound’s registration under EINECS 257-293-5 mandates compliance with REACH regulations. Environmental persistence is low due to rapid hydrolysis in aquatic systems (t₁/₂ < 24 hours at pH 7) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume